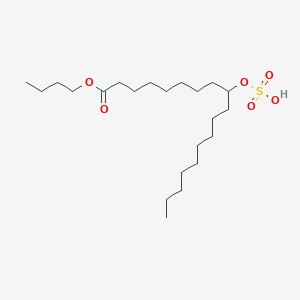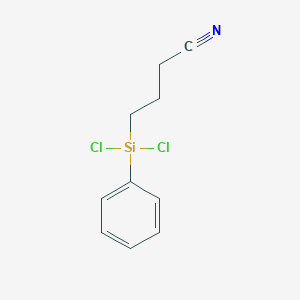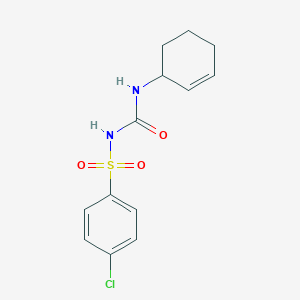
Chlorcyclamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorcyclamide is a chemical compound that belongs to the class of sulfonylureas, which are widely used in the treatment of type 2 diabetes. It was first synthesized in 1958 and has since then been extensively studied for its various biochemical and physiological effects. Chlorcyclamide is a potent insulin secretagogue, which means that it stimulates the pancreas to release insulin, thereby lowering blood glucose levels.
Mécanisme D'action
Chlorcyclamide exerts its effect by binding to the sulfonylurea receptor (SUR) on the pancreatic beta cells. This leads to closure of the ATP-sensitive potassium channels, which in turn causes depolarization of the cell membrane and subsequent calcium influx. The increase in intracellular calcium triggers the release of insulin from the pancreatic beta cells.
Effets Biochimiques Et Physiologiques
Chlorcyclamide has several biochemical and physiological effects. It stimulates insulin secretion from the pancreas, which leads to a decrease in blood glucose levels. Chlorcyclamide has also been shown to enhance glucose uptake in peripheral tissues such as skeletal muscle and adipose tissue. In addition, Chlorcyclamide has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorcyclamide has several advantages for lab experiments. It is a potent insulin secretagogue and can be used to study the mechanism of insulin secretion from the pancreas. Chlorcyclamide is also relatively stable and can be stored for extended periods of time. However, Chlorcyclamide has some limitations for lab experiments. It is not very soluble in water and requires the use of organic solvents for its preparation. In addition, Chlorcyclamide can be toxic to some cell types at high concentrations.
Orientations Futures
There are several future directions for the study of Chlorcyclamide. One area of research is the development of more potent and selective sulfonylureas for the treatment of type 2 diabetes. Another area of research is the study of the effect of Chlorcyclamide on glucose homeostasis in animal models of diabetes. Additionally, Chlorcyclamide can be used as a tool to study the role of the sulfonylurea receptor in insulin secretion and glucose homeostasis. Finally, Chlorcyclamide can be used as a lead compound for the development of new drugs for the treatment of diabetes and other metabolic disorders.
Conclusion:
In conclusion, Chlorcyclamide is a powerful tool for the study of insulin secretion and glucose homeostasis. It has several advantages for lab experiments, including its potency and stability. Chlorcyclamide has several biochemical and physiological effects, including its ability to stimulate insulin secretion and enhance glucose uptake in peripheral tissues. Future research on Chlorcyclamide could lead to the development of new drugs for the treatment of diabetes and other metabolic disorders.
Méthodes De Synthèse
Chlorcyclamide can be synthesized by condensation of 2-chloro-5-sulfamoylbenzoic acid with 4-methyl-2-sulfamylphenylurea in the presence of a base such as sodium hydroxide. The reaction proceeds through an intermediate, which is then hydrolyzed to give Chlorcyclamide.
Applications De Recherche Scientifique
Chlorcyclamide has been extensively studied for its various scientific research applications. It has been used as a tool to study the mechanism of insulin secretion from the pancreas. Chlorcyclamide is also used to study the effect of sulfonylureas on glucose homeostasis in animal models of diabetes.
Propriétés
Numéro CAS |
19523-45-6 |
|---|---|
Nom du produit |
Chlorcyclamide |
Formule moléculaire |
C13H15ClN2O3S |
Poids moléculaire |
314.79 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonyl-3-cyclohex-2-en-1-ylurea |
InChI |
InChI=1S/C13H15ClN2O3S/c14-10-6-8-12(9-7-10)20(18,19)16-13(17)15-11-4-2-1-3-5-11/h2,4,6-9,11H,1,3,5H2,(H2,15,16,17) |
Clé InChI |
FYXGVXFKJXCRRO-UHFFFAOYSA-N |
SMILES |
C1CC=CC(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1CC=CC(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Synonymes |
chlorcyclamide chlorcyclamide monosodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



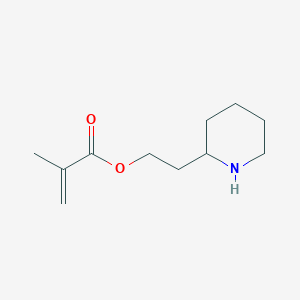
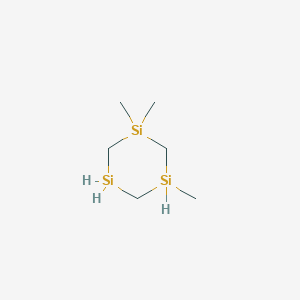
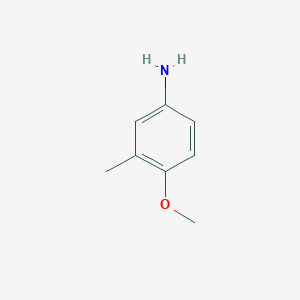
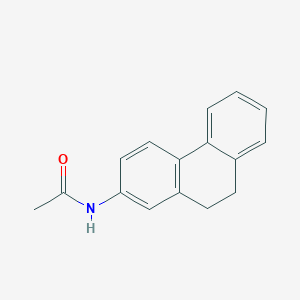
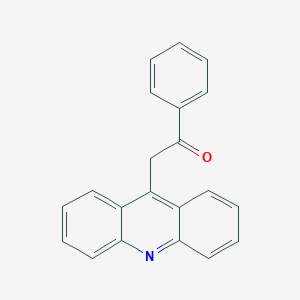
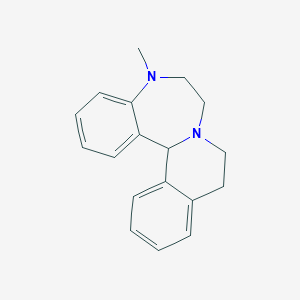
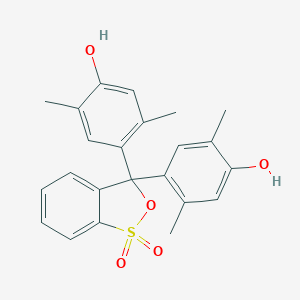
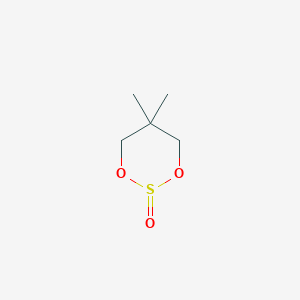
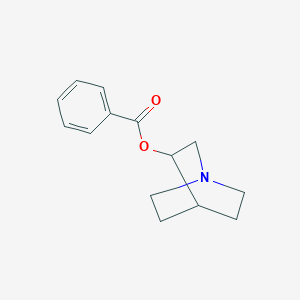
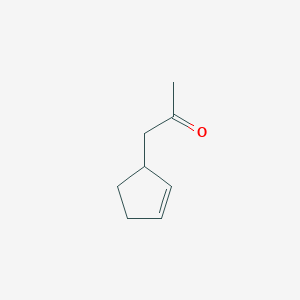
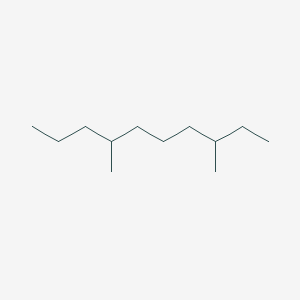
![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)
